

Characterization of Azido-PEG9-amine: A Comparative Guide to Purity and Identity

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Compound of Interest

Compound Name: Azido-PEG9-amine

Cat. No.: B605889

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Azido-PEG9-amine** and its alternatives, focusing on the characterization of its purity and identity. Supported by experimental data and detailed protocols, this document aims to assist researchers in making informed decisions for their bioconjugation and drug development needs. **Azido-PEG9-amine** is a heterobifunctional linker containing a terminal azide group and a primary amine, connected by a 9-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential conjugation of two different molecules, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The azide group facilitates "click chemistry" reactions with alkyne-containing molecules, while the amine group can react with activated esters or carboxylic acids.

Data Presentation: Purity and Identity Comparison

The purity and identity of **Azido-PEG9-amine** and its alternatives are critical parameters that can significantly impact the outcome of bioconjugation reactions and the performance of the final conjugate. Below is a summary of typical characterization data.

Parameter	Azido-PEG9-amine	Alternative 1: Azido-PEG3-amine	Alternative 2: Azido-PEG11-amine
Molecular Formula	C20H42N4O9	C8H18N4O3[1]	C24H50N4O11
Molecular Weight	482.57 g/mol	218.25 g/mol	570.67 g/mol
Purity (by HPLC)	>95%	>95%	>95%
¹ H NMR	Conforms to structure	Conforms to structure	Conforms to structure
Mass Spectrometry	m/z [M+H] ⁺ ≈ 483.3	m/z [M+H] ⁺ ≈ 219.1	m/z [M+H] ⁺ ≈ 571.4

Performance Comparison in Bioconjugation

The length of the PEG linker can influence the physicochemical properties and biological activity of the resulting bioconjugate. Longer PEG chains generally enhance hydrophilicity, which can be advantageous for hydrophobic drugs or proteins by reducing aggregation and improving stability in aqueous solutions. However, increased linker length can also introduce greater steric hindrance, potentially impacting binding affinity and cellular uptake.

Feature	Azido-PEG3-amine (Shorter Linker)	Azido-PEG9-amine (Intermediate Linker)	Azido-PEG11-amine (Longer Linker)
Solubility	Good	Excellent	Excellent
Steric Hindrance	Low	Moderate	High
Flexibility	Moderate	High	Very High
Application Note	May be preferred when minimal spacing is required to maintain high binding affinity.	Offers a balance between increased solubility and manageable steric hindrance.	Often used to improve the pharmacokinetic profile of bioconjugates with hydrophobic payloads.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of **Azido-PEG9-amine** and its alternatives.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of PEG-containing molecules.

- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
- Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.

Identity Confirmation by ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR is used to confirm the chemical structure of the molecule.

- Solvent: Deuterated chloroform (CDCl_3) or Deuterated methanol (CD_3OD).
- Instrument: 400 MHz or higher NMR spectrometer.
- Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
- Data Analysis: The spectrum should show characteristic peaks for the PEG backbone (a broad multiplet around 3.6 ppm), the methylene groups adjacent to the azide and amine

functionalities, and the terminal amine protons.

Molecular Weight Verification by Mass Spectrometry (MS)

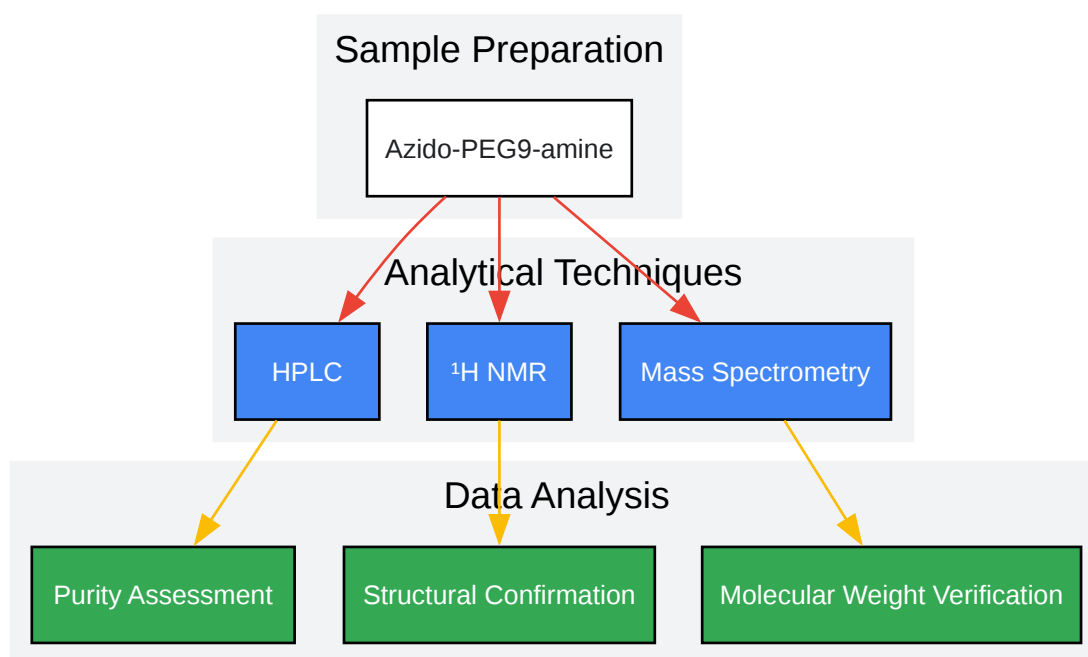
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight.

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Sample Infusion: The sample, dissolved in a suitable solvent like acetonitrile/water with 0.1% formic acid, is infused into the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in the appropriate m/z range.
- Data Analysis: The spectrum should display the protonated molecular ion $[M+H]^+$.

Mandatory Visualization

Experimental Workflow for Characterization

Experimental Workflow for Azido-PEG9-amine Characterization

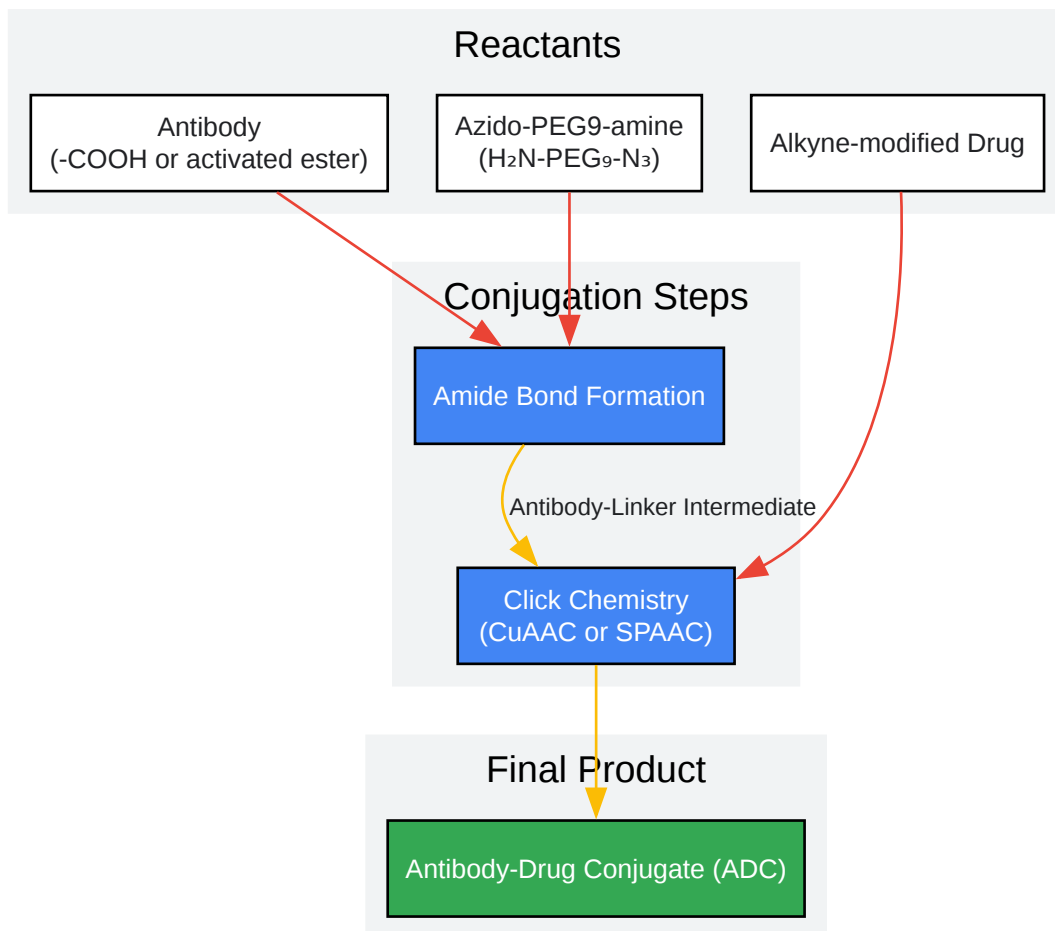


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Caption: Workflow for the characterization of **Azido-PEG9-amine**.

Logical Relationship in Bioconjugation

Application of Azido-PEG9-amine in ADC Synthesis



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Caption: Logical steps in the synthesis of an ADC using **Azido-PEG9-amine**.

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References

- 1. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]
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